Cas no 936727-74-1 (1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene)

1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-(2-(methylsulfonyl)ethyl)benzene
- 1-bromo-4-(2-methylsulfonyl)-ethylbenzene
- Benzene, 1-bromo-4-[2-(methylsulfonyl)ethyl]-
- 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene
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- Inchi: 1S/C9H11BrO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
- InChI Key: BRZMLTGPVNAIOR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCS(C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 235
- Topological Polar Surface Area: 42.5
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI00181-250mg |
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene |
936727-74-1 | 95% | 250mg |
$402.00 | 2024-07-18 | |
A2B Chem LLC | AI00181-2.5g |
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene |
936727-74-1 | 95% | 2.5g |
$993.00 | 2023-12-29 | |
A2B Chem LLC | AI00181-1g |
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene |
936727-74-1 | 95% | 1g |
$989.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165204-1g |
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene |
936727-74-1 | 97% | 1g |
¥11154.00 | 2024-04-24 |
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
Additional information on 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene
Introduction to 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene (CAS No. 936727-74-1) and Its Applications in Modern Chemical Research
The compound 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene, identified by the CAS number 936727-74-1, represents a significant advancement in the realm of organic chemistry and pharmaceutical innovation. This molecule, characterized by its brominated aromatic core and a substituent group containing a methylsulfonyl ethyl chain, has garnered considerable attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development.
At the heart of this compound's utility lies its structural framework, which combines the stability of a brominated benzene ring with the functional diversity of the methylsulfonyl ethyl moiety. The bromine atom at the para position enhances electrophilic aromatic substitution reactions, making it an invaluable intermediate in constructing more complex molecules. Meanwhile, the presence of the 2-(methylsulfonyl)ethyl group introduces both steric hindrance and electronic effects that can be leveraged in fine-tuning reaction outcomes.
In recent years, researchers have been exploring novel methodologies for incorporating 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene into synthetic pathways that yield high-value pharmaceutical intermediates. One particularly noteworthy application involves its use as a precursor in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The methylsulfonyl group, known for its ability to modulate protein-protein interactions, has been shown to enhance binding affinity when incorporated into drug candidates.
Moreover, advancements in computational chemistry have enabled more precise predictions of how 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene behaves under various reaction conditions. Molecular modeling studies indicate that this compound can serve as a scaffold for designing molecules with improved pharmacokinetic properties. For instance, modifications to the ethyl chain can influence solubility and metabolic stability, factors that are paramount in drug development.
The pharmaceutical industry has also been keenly interested in exploring derivatives of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene for their potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against resistant bacterial strains, highlighting the need for further investigation into this class of compounds. Such findings underscore the importance of having versatile building blocks like this one in the chemist's arsenal.
Beyond pharmaceutical applications, 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene finds utility in materials science, particularly in the development of advanced polymers and liquid crystals. The bromine substituent facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex polymer backbones with tailored properties. Additionally, the methylsulfonyl group can act as a mesogenic unit in liquid crystal formulations, contributing to enhanced thermal stability and ordering.
The synthesis of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene itself presents an interesting challenge due to the need for precise regioselectivity during bromination and sulfonylation steps. Recent innovations in catalytic systems have improved yields and purity levels, making large-scale production more feasible. These advancements not only benefit academic research but also have practical implications for industrial processes where cost efficiency and scalability are critical.
Looking ahead, the integration of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene into continuous flow chemistry represents another frontier for exploration. Flow systems offer advantages such as better control over reaction parameters and reduced solvent waste, aligning with green chemistry principles. By leveraging these technologies, chemists can optimize synthetic routes while minimizing environmental impact.
In conclusion,1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene (CAS No. 936727-74-1) stands as a testament to the ingenuity within modern chemical research. Its unique structure opens doors to numerous applications across pharmaceuticals, materials science, and beyond. As methodologies evolve to harness its potential more effectively, this compound will undoubtedly continue to play a pivotal role in shaping future discoveries.
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